molecular formula C18H20O3 B15087930 Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- CAS No. 17920-89-7

Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-

Cat. No.: B15087930
CAS No.: 17920-89-7
M. Wt: 284.3 g/mol
InChI Key: GYIYAKGWZREDCA-UHFFFAOYSA-N
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Description

Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- (CAS 61093-48-9) is a bis-substituted furan derivative characterized by two bulky 1-(2-furanyl)-1-methylethyl groups at the 2- and 5-positions of the central furan ring . Its structure includes a propane-2,2-diyl backbone linking two furan moieties, each substituted with a 2-furanyl group and a methyl group.

Properties

CAS No.

17920-89-7

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2,5-bis[2-(furan-2-yl)propan-2-yl]furan

InChI

InChI=1S/C18H20O3/c1-17(2,13-7-5-11-19-13)15-9-10-16(21-15)18(3,4)14-8-6-12-20-14/h5-12H,1-4H3

InChI Key

GYIYAKGWZREDCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CO1)C2=CC=C(O2)C(C)(C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where furan rings are alkylated using appropriate alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and solvents can also enhance the selectivity and yield of the desired product. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]-.

Chemical Reactions Analysis

Types of Reactions

Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of furan derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced furan compounds.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted furans, which can be further utilized in the synthesis

Biological Activity

Furan compounds, particularly those with substituted furan moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- is a notable derivative that exhibits various pharmacological properties. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Overview of Biological Activities

The biological activities of furan derivatives can be categorized into several key areas:

  • Antibacterial Activity
  • Anticancer Activity
  • Anti-inflammatory Effects
  • Antihypertensive Properties

Antibacterial Activity

Furan derivatives have shown promising antibacterial properties. For instance, derivatives of furan-2(5H)-ones have been evaluated for their ability to inhibit the growth of various bacterial strains. In one study, a compound derived from furan exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against Escherichia coli .

Table 1: Antibacterial Activity of Furan Derivatives

CompoundTarget BacteriaMIC (µg/mL)
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidE. coli64
2,3a,8b-trihydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-onePseudomonas fluorescens< MIC of Streptomycin
3-(3-methylphenyl) furan-2(5H)-oneHelicobacter pylori2.6

Anticancer Activity

Research has indicated that certain furan derivatives can inhibit cancer cell proliferation. For example, a study comparing the anti-proliferative effects of various compounds on human breast cancer cell lines demonstrated that specific furan derivatives exhibited significant cytotoxicity .

Case Study: Inhibition of Cancer Cell Proliferation

  • Cell Lines Used: MDA-MB468 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive).
  • Findings: Compound 8 showed the best anti-proliferative activity among twenty-one synthesized compounds.

Anti-inflammatory Effects

Furan-based compounds have also been investigated for their anti-inflammatory properties. A series of diary furanone derivatives were found to act as selective COX-2 inhibitors, demonstrating comparable or superior potency to established drugs like rofecoxib .

Table 2: Anti-inflammatory Activity of Furan Derivatives

CompoundCOX Inhibition ActivityComparison Drug
Diary furanone derivativesHighRofecoxib
Hydrazide-hydrazone derivativesNoteworthyNot specified

Antihypertensive Properties

Another area where furan compounds show potential is in antihypertensive activity. For instance, screening of bioactive compounds derived from Malbranchea filamentous revealed that certain furan derivatives inhibited calcium-induced vasoconstriction in rat aortic rings .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- 61093-48-9 C₁₉H₂₂O₂* ~298.38* Two 1-(2-furanyl)-1-methylethyl groups at 2,5 positions
2,5-Diphenylfuran 955-83-9 C₁₆H₁₀O 218.25 Phenyl groups at 2,5 positions
2-Acetylfuran 1192-62-7 C₆H₆O₂ 110.11 Acetyl group at position 2
2,5-Bis(4-guanidinophenyl)furan C₁₈H₁₈N₄O 330.37 Guanidine-functionalized aryl groups at 2,5 positions
Furan-2,5-dicarbaldehyde 823-82-5 C₆H₄O₃ 140.09 Aldehyde groups at 2,5 positions
1-(2-Furanyl)-ethanone 62144-37-0 C₁₂H₁₁NO₂ 201.23 Aminophenyl substituent at position 5

Physical and Chemical Properties

  • Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- : Experimental data on melting point, solubility, or spectral properties are unavailable in the provided evidence. Its bulky substituents likely result in high hydrophobicity and thermal stability .
  • 2,5-Diphenylfuran : Exhibits strong aromaticity with a melting point >100°C and IR spectral data indicative of C-O-C and C=C stretching vibrations .
  • 2-Acetylfuran : A yellow-brown solid (mp ~25–30°C) with a fruity odor; toxic in microbial assays (165 nmol/plate in Salmonella tests) .
  • 2,5-Bis(4-guanidinophenyl)furan: Water-soluble due to guanidine groups; synthesized via glycosylation and deprotection steps .
  • Furan-2,5-dicarbaldehyde : Highly reactive dialdehyde used in polymer crosslinking; GC-MS retention index 152 .

Reactivity and Functional Group Analysis

  • Electrophilic Substitution : The central furan ring in Furan, 2,5-bis[1-(2-furanyl)-1-methylethyl]- is sterically hindered, reducing electrophilic substitution compared to 2-acetylfuran, which undergoes nucleophilic additions at the acetyl group .
  • Hydrogen Bonding: Guanidine derivatives (e.g., 2,5-bis(4-guanidinophenyl)furan) exhibit strong hydrogen-bonding capacity, enhancing antibacterial activity against Gram-negative bacteria .
  • Oxidation : Furan-2,5-dicarbaldehyde is prone to oxidation, forming carboxylic acids, whereas 2,5-diphenylfuran resists oxidation due to electron-withdrawing phenyl groups .

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